molecular formula C8H6ClNS B147584 3-Chloro-4-methylphenyl isothiocyanate CAS No. 19241-37-3

3-Chloro-4-methylphenyl isothiocyanate

Cat. No.: B147584
CAS No.: 19241-37-3
M. Wt: 183.66 g/mol
InChI Key: PQLHTYDGCDDPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methylphenyl isothiocyanate, also known as 2-chloro-4-isothiocyanato-1-methylbenzene, is an organic compound with the molecular formula C8H6ClNS. This compound is characterized by the presence of an isothiocyanate group attached to a chlorinated methylbenzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

3-Chloro-4-methylphenyl isothiocyanate has a wide range of applications in scientific research:

Safety and Hazards

This compound may cause respiratory irritation and is harmful if inhaled . It is toxic by ingestion, inhalation, and skin absorption . Contact may irritate skin, eyes, and mucous membranes . It is also combustible and may burn but does not ignite readily .

Future Directions

The synthesis of isothiocyanates has been a topic of research, with new efficient methods being developed . One such method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), which acts as an efficient desulfurating agent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates often relies on the reaction of amines with thiophosgene or carbon disulfide. These methods are scalable and can produce isothiocyanates in good yields. the use of thiophosgene is limited due to its high toxicity and volatility .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which can react with the isothiocyanate group.

    Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • 3-Trifluoromethylphenyl isothiocyanate

Comparison: 3-Chloro-4-methylphenyl isothiocyanate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to other isothiocyanates, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

2-chloro-4-isothiocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHTYDGCDDPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172833
Record name 3-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-37-3
Record name 3-Chloro-4-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19241-37-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-37-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42J6H4VSJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methylphenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methylphenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methylphenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-methylphenyl isothiocyanate
Reactant of Route 6
3-Chloro-4-methylphenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.